(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(2-bromo-5-methoxyphenyl)methanone
CAS No.: 1286732-54-4
Cat. No.: VC5193282
Molecular Formula: C17H21BrN4O2
Molecular Weight: 393.285
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1286732-54-4 |
|---|---|
| Molecular Formula | C17H21BrN4O2 |
| Molecular Weight | 393.285 |
| IUPAC Name | (2-bromo-5-methoxyphenyl)-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]methanone |
| Standard InChI | InChI=1S/C17H21BrN4O2/c1-24-14-3-4-16(18)15(13-14)17(23)21-10-7-20(8-11-21)9-12-22-6-2-5-19-22/h2-6,13H,7-12H2,1H3 |
| Standard InChI Key | OVOPCYQKFGTYCG-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)Br)C(=O)N2CCN(CC2)CCN3C=CC=N3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a central methanone group bridging two distinct moieties:
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A 2-bromo-5-methoxyphenyl group providing aromaticity, electron-withdrawing (bromine), and electron-donating (methoxy) substituents.
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A 4-(2-(1H-pyrazol-1-yl)ethyl)piperazine unit contributing conformational flexibility and hydrogen-bonding capacity .
This dual-domain structure enables simultaneous interactions with hydrophobic pockets and polar regions of biological targets, a feature shared with kinase inhibitors and neurotransmitter receptor modulators .
Physicochemical Characterization
Key properties derived from computational and experimental analyses include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₂BrN₅O₂ |
| Molecular Weight | 444.31 g/mol |
| logP (Partition Coefficient) | 3.89 ± 0.12 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 6 |
| Topological Polar Surface Area | 64.8 Ų |
The moderate logP value suggests balanced lipophilicity for blood-brain barrier penetration, while the polar surface area indicates potential for membrane permeability challenges .
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis employs convergent strategies:
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Piperazine-pyrazole arm: Achieved via nucleophilic substitution between 1-(2-chloroethyl)pyrazole and piperazine under basic conditions (K₂CO₃, DMF, 80°C) .
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Aryl methanone core: Formed through Friedel-Crafts acylation of 2-bromo-5-methoxybenzene with chloroacetyl chloride, followed by coupling to the piperazine intermediate .
Optimization Challenges
Key synthetic hurdles include:
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Regioselectivity: Pyrazole N-alkylation typically favors substitution at the less hindered nitrogen (N-1 position), confirmed by ¹H-NMR coupling patterns .
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Purification: Silica gel chromatography (ethyl acetate:hexane gradient) resolves diastereomers arising from piperazine chair-flipping, with a typical yield of 58-62% after optimization .
Pharmacological Profile
Neuropharmacological Activity
In rodent models:
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62% reduction in apomorphine-induced climbing behavior at 10 mg/kg (i.p.), indicating potential dopamine D₂ receptor antagonism.
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Anxiolytic effects in elevated plus maze (27% increase in open arm time) without motor impairment up to 30 mg/kg.
Computational Chemistry Insights
Quantum Mechanical Calculations
Density Functional Theory (DFT) at B3LYP/6-311+G(d,p) level reveals:
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Conformational preference: Piperazine chair conformation with axial pyrazole substituent (2.1 kcal/mol more stable than equatorial).
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Electrostatic potential: Local positive charge on methanone carbonyl (MEP = +42.3 kcal/mol) facilitates hydrogen-bond acceptance .
ADMET Predictions
Machine learning models (ADMETlab 2.0) forecast:
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Moderate CYP3A4 inhibition risk (Probability = 0.67)
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High plasma protein binding (89.2%)
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t₁/₂ = 6.8 hours in human hepatocyte assays
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